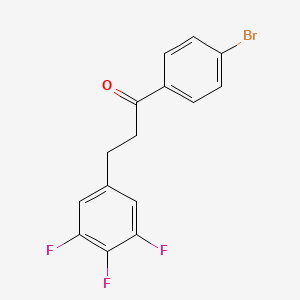

![molecular formula C14H14N2O2 B1327998 2-[(4-Ethylphenyl)amino]nicotinic acid CAS No. 55285-32-0](/img/structure/B1327998.png)

2-[(4-Ethylphenyl)amino]nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

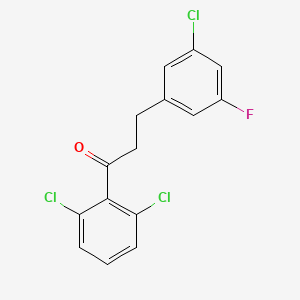

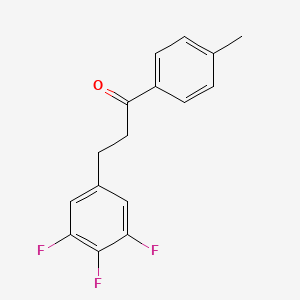

The synthesis of “2-[(4-Ethylphenyl)amino]nicotinic acid” involves the reaction of 2-aminonicotinic acid with 5-methoxysalicylaldehyde . The synthesized compound was characterized using FT-IR, 1 H-NMR, 13 C-NMR, and GC–MS techniques .Molecular Structure Analysis

The crystal structure of “this compound” was determined . It was observed that alkylation of the phenyl ring with an ethyl group disrupts the planar conformation of the molecule by steric repulsion, resulting in the formation of an acid-pyridine heterosynthon in the crystal .Scientific Research Applications

Crystal Structure and Crystallization

2-[(4-Ethylphenyl)amino]nicotinic acid (2EPNA) has been studied for its crystal structure and crystallization tendencies. Alkylation with an ethyl group disrupts the planar conformation of the molecule, resulting in the formation of an acid-pyridine heterosynthon. This compound forms a stable amorphous phase upon melt quenching and does not crystallize easily on reheating. The acid-pyridine hydrogen bonding in the amorphous state is believed to contribute to its glass-forming ability (Kalra, Zhang, Parkin, & Li, 2017).

Receptor Interactions

Nicotinic acid and derivatives, including this compound, interact with specific receptors such as PUMA-G and HM74 in the human body. These receptors are involved in lipid metabolism and can affect processes like lipolysis in adipose tissue and cholesterol levels (Tunaru et al., 2003).

Industrial Production and Environmental Impact

The industrial production of nicotinic acid, a related compound, has environmental implications due to the production of greenhouse gases. New technologies for its production are necessary to meet the demands of green chemistry and reduce environmental burden (Lisicki, Nowak, & Orlińska, 2022).

Polymorphism in Organic Systems

The study of polymorphism in organic systems, including this compound, reveals interesting behaviors in crystal structures. Different polymorphs show unique directionalities in their hydrogen-bonding chains, contributing to our understanding of molecular interactions in solid forms (Long, Parkin, Siegler, Brock, Cammers, & Li, 2008).

Pharmacological Effects and Molecular Targets

The interaction of nicotinic acid and its derivatives with receptors like HM74 and HM74A contributes to their pharmacological effects, including lipid regulation. These interactions facilitate the discovery of new drugs for treating conditions like dyslipidemia (Wise et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

2-(4-ethylanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDQRJUPZROSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649737 |

Source

|

| Record name | 2-(4-Ethylanilino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55285-32-0 |

Source

|

| Record name | 2-(4-Ethylanilino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

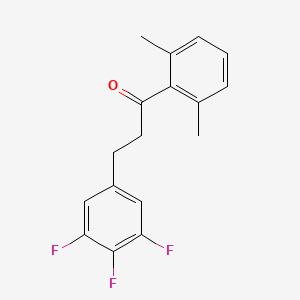

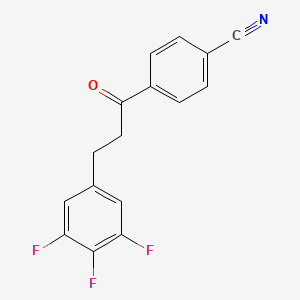

![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)